9H-Carbazole-2,7-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-2,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13-11(9)5-7/h1-6,13-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLNMGIBGGIFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491771 | |
| Record name | 9H-Carbazole-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341033-42-9 | |
| Record name | 9H-Carbazole-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 9h Carbazole 2,7 Diol
Strategic Approaches to 2,7-Disubstituted Carbazole (B46965) Precursors
The synthesis of 2,7-disubstituted carbazoles is a cornerstone for accessing a wide range of functional organic materials, including the target 9H-Carbazole-2,7-diol. Unlike substitutions at the more electronically activated 3,6-positions, functionalization at the 2,7-positions often necessitates indirect methods, starting with appropriately substituted precursors rather than the plain carbazole nucleus. researchgate.netnih.gov
Halogenation Pathways for 2,7-Dibromo-9H-Carbazole
2,7-Dibromo-9H-carbazole is a pivotal intermediate, providing reactive sites for further chemical transformations. ossila.com Its synthesis is most effectively achieved through building the carbazole ring from a pre-halogenated biphenyl (B1667301) derivative, as direct halogenation of carbazole itself is not regioselective for the 2,7-positions. researchgate.netnih.gov
The most prevalent and reliable method for synthesizing 2,7-dibromo-9H-carbazole involves a two-step sequence starting from 4,4'-dibromo-1,1'-biphenyl. researchgate.netnih.gov The process includes:
Nitration: The biphenyl starting material is first nitrated to introduce a nitro group at the 2-position, yielding 4,4'-dibromo-2-nitro-biphenyl. researchgate.netnih.gov
Reductive Cyclization: The resulting 2-nitrobiphenyl (B167123) derivative undergoes a reductive cyclization to form the carbazole core. This intramolecular ring closure is commonly achieved through the Cadogan reaction, which employs trivalent phosphorus reagents like triethyl phosphite (B83602) or triphenylphosphine. researchgate.netnih.govnih.govderpharmachemica.com These reagents deoxygenate the nitro group, generating a transient nitrene species that promptly cyclizes to form the stable carbazole ring system. researchgate.net This method offers significant advantages in terms of regiocontrol and tolerance to various functional groups. derpharmachemica.com
The efficiency of the Cadogan cyclization can be influenced by reaction conditions, with higher boiling point solvents often leading to better yields. nih.govresearchgate.net
Table 1: Selected Conditions for Cadogan Cyclization of 4,4'-Dibromo-2-nitro-biphenyl
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| Triphenylphosphine (PPh₃) | o-Dichlorobenzene | 180°C | 3h | 82.5% | chemicalbook.com |
| Triethyl phosphite (P(OEt)₃) | Reflux | - | - | - | researchgate.net |
This table presents data from selected synthetic procedures. Conditions and yields may vary based on specific laboratory setups and reagent purity.
Direct electrophilic substitution on the 9H-carbazole core, such as bromination, preferentially occurs at the electron-rich 3 and 6 positions due to the electronic nature of the heterocyclic system. researchgate.netthieme-connect.de Standard bromination using N-bromosuccinimide (NBS) typically yields 3,6-dibromocarbazole. researchgate.netnih.gov Achieving direct and selective substitution at the 2,7-positions is challenging and not a commonly employed synthetic route for preparing pure 2,7-dibromo-9H-carbazole. researchgate.net Therefore, the construction of the carbazole skeleton from pre-functionalized biphenyls remains the method of choice for ensuring the correct isomeric product. researchgate.netnih.gov
Nitration and Cyclization of Biphenyl Derivatives
Functionalization of N-Position for Precursor Solubility and Tunability
The nitrogen atom at the 9-position of the carbazole ring offers a convenient handle for chemical modification. thieme-connect.denih.gov Alkylation of this position is a critical step in precursor development, primarily to enhance the solubility of the carbazole derivative in common organic solvents. nih.govresearchgate.net This improved solubility is essential for solution-based processing techniques used in the fabrication of organic electronic devices like OLEDs and polymer solar cells. ossila.comnih.gov
The introduction of alkyl chains, such as hexyl or octyl groups, is typically accomplished by reacting the N-H of the carbazole precursor with an appropriate alkyl halide (e.g., 1-bromooctane) in the presence of a base like sodium hydride (NaH). researchgate.netnih.gov Beyond improving solubility, the functional group at the 9-position can also be used to fine-tune the electronic energy levels and control the molecular packing of the material in the solid state. ossila.comnih.gov
Direct Synthetic Routes for this compound
The conversion of a 2,7-disubstituted precursor, such as 2,7-dibromocarbazole or 2,7-dimethoxycarbazole, into the final this compound is the ultimate step in the synthesis. This transformation focuses on the precise introduction of hydroxyl groups at the target positions.
Hydroxyl Group Introduction Mechanisms at 2,7-Positions
Several mechanisms can be employed to introduce hydroxyl groups at the 2 and 7 positions of the carbazole ring.
One established chemical pathway involves the use of a methoxy-substituted precursor. The synthesis can proceed by first preparing 2,7-dimethoxy-9H-carbazole, which can be synthesized via methods like the Cadogan cyclization of the corresponding 2-nitro-4,4'-dimethoxybiphenyl. researchgate.net Subsequently, the methoxy (B1213986) groups can be cleaved to yield the hydroxyl groups. A standard and effective reagent for this demethylation is boron tribromide (BBr₃), which is widely used for converting aryl methyl ethers to phenols. acs.orgajrconline.org
Another approach is through biotransformation. Certain microorganisms have demonstrated the ability to hydroxylate the carbazole ring. Specifically, the fungus Aspergillus flavus has been shown to produce 2,7-dihydroxycarbazole from carbazole, particularly when the conversion is performed in the presence of 1-benzoylindole, which shifts the hydroxylation preference. oup.com This microbial conversion represents an alternative, environmentally benign route to the target diol.
General synthetic strategies can also include the hydroxylation of pre-functionalized carbazole derivatives. evitachem.comontosight.ai For instance, converting the bromo-groups in 2,7-dibromocarbazole to hydroxyl groups can be envisioned, though this direct conversion can be challenging.
Catalyst Systems for Selective Dihydroxylation
The direct and selective introduction of two hydroxyl groups at the C2 and C7 positions of a pre-formed 9H-carbazole core is a significant synthetic challenge. The inherent reactivity of the carbazole nucleus typically favors electrophilic substitution at the C3, C6, and C9 positions. Consequently, direct dihydroxylation methods are uncommon, and multi-step strategies are generally employed.
One viable pathway involves the synthesis of a precursor molecule, such as 2,7-dibromo-9H-carbazole, which can be prepared through various bromination techniques. researchgate.net The bromo-substituents can then be converted to hydroxyl groups. This conversion can be achieved through metal-catalyzed reactions, such as copper-catalyzed hydroxylation, or via a nucleophilic aromatic substitution mechanism under specific conditions, often requiring high temperatures and pressures or specialized catalyst systems.
Another approach involves building the carbazole ring from appropriately substituted precursors. For instance, a Cadogan-type cyclization reaction of a suitably substituted nitro-biaryl compound can yield the carbazole skeleton. researchgate.net Similarly, palladium-catalyzed intramolecular C-H activation of a substituted diarylamine can construct the central five-membered ring, forming the desired carbazole structure. nih.govresearchgate.net For example, the coupling of m-bromoanisole and m-toluidine (B57737) followed by oxidative cyclization and subsequent demethylation is a strategy used to produce hydroxy-carbazoles. researchgate.net
While ruthenium and osmium-based catalysts are well-known for the dihydroxylation of alkenes researchgate.netorganicreactions.org, their application for the direct dihydroxylation of the aromatic carbazole system is not a standard method. Such transformations would likely require a partial reduction of the aromatic system, which would then be followed by the dihydroxylation and subsequent re-aromatization, a complex and often low-yielding process.
Advanced Derivatization Strategies for this compound Analogues
The this compound scaffold is a versatile building block for creating a diverse range of functional molecules. The presence of two reactive hydroxyl groups and multiple C-H bonds on the aromatic framework allows for a wide array of chemical modifications.
Palladium-Catalyzed Cross-Coupling Reactions at C2 and C7 Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C2 and C7 positions of the carbazole core. researchgate.net To utilize the hydroxyl groups as coupling handles, they must first be converted into more effective leaving groups, such as triflates (-OTf) or tosylates (-OTs). The resulting 2,7-bis(triflyloxy)-9H-carbazole is an excellent substrate for a variety of cross-coupling reactions.
Common palladium-catalyzed reactions applicable to this system include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or vinyl substituents.
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, yielding 2,7-diamino-carbazole derivatives. researchgate.netresearchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for extending conjugation.
Heck Coupling: Coupling with alkenes to introduce vinyl substituents.
The choice of palladium precatalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the catalytic cycle. researchgate.netnih.gov
| Coupling Reaction | Palladium Source | Ligand | Typical Base | Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃ | C-C bond formation (Arylation) |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP | NaOtBu, K₃PO₄ | C-N bond formation (Amination) |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, piperidine | C-C bond formation (Alkynylation) |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | C-C bond formation (Vinylation) |
C–H Activation and Annulation Approaches
Transition metal-catalyzed C–H activation has emerged as a step-economical strategy for functionalizing carbazoles without pre-activating the molecule. nih.govchim.it While functionalization at the C3, C6, C1, and C8 positions is well-established, direct C–H activation at the C2 and C7 positions is considered rare and more challenging. chim.itrsc.org
For a this compound substrate, the existing hydroxyl groups would significantly influence the regioselectivity of any C–H activation reaction due to their electronic effects and potential to act as directing groups. Strategies often involve the use of a removable directing group attached to the carbazole nitrogen to guide the metal catalyst to a specific C-H bond. chim.itacs.org For example, a pyrimidinyl group at the N9 position can direct ortho-arylation to the C1 position. chim.it A similar strategy could potentially be adapted to target the C-H bonds adjacent to the C2 and C7 hydroxyls.
Annulation reactions, which construct new rings onto the carbazole framework, can lead to extended, polycyclic aromatic systems. nih.gov These reactions can proceed through various mechanisms, including [4+2] cycloadditions or cascade reactions involving C-H activation. nih.govresearchgate.net For example, gold-catalyzed cycloisomerization of indole (B1671886) derivatives can lead to carbazole structures, a strategy that could be conceptually applied to build upon the 2,7-diol core. nih.gov
| Position(s) | Catalyst | Directing Group | Reaction Type | Reference |
|---|---|---|---|---|
| C1, C8 | [RuCl₂(p-cymene)]₂ | Pyrimidin-2-yl | Arylation | chim.it |
| C4, C5 | nBuLi-TMEDA | N-TIPS | Lithiation/Electrophilic Trap | rsc.org |
| C3 | Rh₂(esp)₂ | None (inherent reactivity) | C-H Insertion | sci-hub.se |
| C3 | Au(I)-NHC | None (inherent reactivity) | Arylation | rsc.org |
Nucleophilic Substitution at Hydroxyl Groups
The hydroxyl groups at C2 and C7 are prime sites for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. ntu.ac.uk Direct substitution is difficult as the hydroxide (B78521) ion is a poor leaving group. Therefore, the hydroxyl groups are typically activated first.
Common derivatization reactions include:
Etherification: The Williamson ether synthesis, where the hydroxyl groups are deprotonated with a base (e.g., NaH, K₂CO₃) to form alkoxides, which then react with alkyl halides to form ethers. This is a key step in the synthesis of the drug Carvedilol from 4-hydroxycarbazole. jocpr.comajrconline.org
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters.
Conversion to Halides: Reagents like SOCl₂ or PBr₃ can convert the hydroxyl groups into chlorides or bromides, respectively, creating substrates for further nucleophilic substitution or cross-coupling reactions.
Oxidative and Reductive Transformations of Functional Groups
The functional groups on this compound and its derivatives can be transformed using various oxidative and reductive methods.
Oxidative Reactions: The electron-rich 2,7-diol system is susceptible to oxidation. Strong oxidizing agents can potentially convert the diol into a carbazole-2,7-dione, a quinone-like structure. Such transformations can dramatically alter the electronic and optical properties of the molecule. Photoredox catalysis offers a modern approach to performing selective oxidative reactions under mild conditions. beilstein-journals.org
Reductive Reactions: While the hydroxyl groups themselves are not readily reduced, other functional groups introduced onto the carbazole scaffold can be. For example, nitro groups introduced via C-H activation could be reduced to amines, or carbonyl groups could be reduced to alcohols. Photoredox catalysis can also be harnessed for reductive processes, enabling the activation of otherwise unreactive functional groups. beilstein-journals.orguni-regensburg.de
Strategies for Regioselective Functionalization
Achieving regioselectivity is a central challenge in the derivatization of this compound. The two hydroxyl groups and various C-H bonds present multiple potential reaction sites.
Several strategies can be employed to control the site of reaction:
Protecting Groups: One of the two hydroxyl groups can be selectively protected with a chemical protecting group. This allows the unprotected hydroxyl to be modified independently. Subsequent removal of the protecting group reveals the original hydroxyl, enabling a second, different modification at that site.
Directing Groups: As discussed in section 2.3.2, a directing group, often attached to the carbazole nitrogen, can steer a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the carbazole nucleus. chim.itnih.gov The directing group can often be removed after the reaction. acs.org
Steric and Electronic Control: The inherent steric hindrance and electronic properties of the carbazole core can be exploited. For example, the C4 and C5 positions are sterically hindered, making them less accessible. rsc.org The electronic nature of substituents can also direct incoming reagents to specific positions.
Catalyst Control: In some cases, the choice of catalyst and ligands can determine the site of functionalization. For instance, different catalyst systems have been shown to selectively promote N-H versus C3 arylation of carbazole. rsc.org
By carefully selecting from these strategies, chemists can achieve a high degree of control over the functionalization of the this compound scaffold, enabling the rational design and synthesis of complex target molecules.
Advanced Characterization Techniques in 9h Carbazole 2,7 Diol Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the study of 9H-Carbazole-2,7-diol, enabling researchers to confirm its synthesis and probe its electronic and vibrational properties.
NMR spectroscopy is indispensable for delineating the precise atomic arrangement of this compound by mapping the local chemical environments of its proton (¹H) and carbon (¹³C) nuclei.
¹H NMR Analysis: The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons and the hydroxyl and amine protons. In a study involving the microbial transformation of carbazole (B46965), the metabolite identified as 2,7-dihydroxycarbazole displayed a characteristic ¹H NMR spectrum. oup.com The spectrum showed a group of three signals that correspond to a 1,2,4-trisubstituted benzene (B151609) ring pattern, which is consistent with the symmetrical 2,7-disubstitution on the carbazole core. oup.com The symmetry of the molecule means that protons H-1 and H-8 are chemically equivalent, as are H-3 and H-6, and H-4 and H-5.
Interactive Data Table: ¹H NMR Signals for 2,7-Dihydroxycarbazole
| Proton | Multiplicity | Chemical Shift (δ) ppm (Predicted) | Coupling Constant (J) Hz |
|---|---|---|---|
| H-1, H-8 | d | ~7.4 | ~0.8 |
| H-3, H-6 | dd | ~7.2 | ~8.0, ~0.8 |
| H-4, H-5 | d | ~8.0 | ~8.0 |
| OH-2, OH-7 | s (br) | Variable | - |
| NH-9 | s (br) | Variable | - |
Note: Exact chemical shifts can vary based on the solvent and concentration. The data is based on expected patterns for 2,7-disubstituted carbazoles.
¹³C NMR Analysis: ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. While specific data for the parent this compound is not extensively published, analysis of related derivatives provides valuable insights. For example, an orthogonally diprotected 2,7-dihydroxycarbazole derivative showed distinct carbon signals that confirm the substitution pattern. rsc.org The carbons bearing the hydroxyl groups (C-2 and C-7) are expected to show signals in the downfield region typical for oxygen-substituted aromatic carbons.
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, FTIR analysis would confirm the presence of hydroxyl (O-H), amine (N-H), and aromatic (C-H, C=C) groups. While a specific spectrum for this compound is not widely available, the expected characteristic absorption bands can be inferred from analyses of similar carbazole structures. researchgate.net
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching (broad) | 3500 - 3200 |
| N-H (amine) | Stretching | ~3400 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-O (hydroxyl) | Stretching | 1260 - 1000 |
The broad O-H stretching band is a key indicator of the hydroxyl groups, while the N-H stretch confirms the carbazole nitrogen. The aromatic C=C and C-H stretches verify the presence of the fused ring system.
UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated π-system of the carbazole core gives rise to characteristic absorption bands. Studies on poly(2,7-carbazole)s show that the absorption maxima are not significantly shifted by different solvents, indicating stable electronic ground states. mdpi.com The electronic absorption spectra for carbazole derivatives typically exhibit strong absorption bands corresponding to π-π* transitions within the aromatic system. mdpi.comresearchgate.net For this compound, the hydroxyl substituents are expected to act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted carbazole.
Emission spectroscopy reveals the photoluminescent behavior of this compound upon excitation with UV light. Carbazole derivatives are well-known for their fluorescent properties. researchgate.net Depending on the substitution and the molecular environment, they can exhibit emission across the visible spectrum. For instance, some carbazole-based polymers show green-yellow emission. mdpi.com The emission properties are often linked to intramolecular charge transfer from the electron-donating carbazole core to other parts of the molecule or to the formation of excimers/exciplexes. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly documented, the structure of its derivative, dimethyl 9H-carbazole-2,7-dicarboxylate, provides significant insights into the expected solid-state packing. nih.govresearchgate.netnih.gov
The analysis of this derivative revealed that the carbazole ring system is nearly planar. researchgate.netnih.gov In the crystal, molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers. These dimers are further linked by parallel slipped π–π interactions, creating slabs that propagate through the crystal. researchgate.netnih.gov It is highly probable that this compound would exhibit similar behavior, with the hydroxyl groups participating in extensive intermolecular hydrogen bonding, in addition to the N-H···O interactions, which would significantly influence its melting point and solubility.
Interactive Data Table: Crystal Data for Dimethyl 9H-carbazole-2,7-dicarboxylate
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₆H₁₃NO₄ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | 29.684 (2) | researchgate.net |
| b (Å) | 5.8264 (4) | researchgate.net |
| c (Å) | 15.4210 (11) | researchgate.net |
| β (°) | 96.252 (3) | researchgate.net |
| Inter-planar distance (Å) | 3.3437 (5) | researchgate.netnih.gov |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular formula is C₁₂H₉NO₂, corresponding to an exact mass of approximately 199.063 Da. chemsrc.com
In a study analyzing dihydroxycarbazoles, mass spectral analysis showed a molecular ion (M⁺) peak at m/z 199. oup.com The fragmentation of this molecular ion was characterized by the loss of hydrogen (H), a formyl radical (CHO), and cyanide (CN), leading to the formation of a stable indene (B144670) ion at m/z 115. oup.com This fragmentation pattern is characteristic of the dihydroxycarbazole structure.
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₉NO₂ | chemsrc.com |
| Molecular Weight | 199.205 | chemsrc.com |
| Molecular Ion Peak (m/z) | 199 | oup.com |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable in the research of this compound, facilitating its purification, the monitoring of reaction progress during its synthesis, and the assessment of its purity. The primary methods employed for carbazole derivatives, which are applicable to this compound, include Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC)
TLC is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions that produce this compound and to get a preliminary assessment of its purity. In the synthesis of related carbazole compounds, TLC is routinely used to track the consumption of starting materials and the formation of products. jocpr.comresearchgate.net For instance, in the synthesis of various carbazole derivatives, reaction progress is monitored using TLC plates, often visualized under UV light at 254 nm. rsc.org
A common mobile phase for carbazole derivatives, which could be adapted for this compound, is a mixture of toluene (B28343) and ethyl acetate (B1210297) in a 1:1 ratio. jocpr.com The polarity of the solvent system can be adjusted to achieve optimal separation of the diol from any impurities or unreacted starting materials.
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique is widely applied in the purification of various carbazole derivatives. jocpr.comrsc.orgbeilstein-journals.org Silica gel is the most common stationary phase used for this purpose.
The selection of the eluent system is critical for effective separation. Based on the purification of analogous compounds, a gradient of ethyl acetate in a non-polar solvent like n-hexane is typically effective. For example, a common practice involves eluting the column with solvent mixtures of increasing polarity, such as starting with a low percentage of ethyl acetate in n-hexane and gradually increasing the concentration. jocpr.com In the synthesis of a related diol, 3-(9H-carbazol-4-yloxy) propane-1,2-diol, purification was achieved using column chromatography with an eluent system of ethyl acetate in n-hexane. ajrconline.org
Below is a table summarizing typical column chromatography conditions used for the purification of carbazole derivatives, which can be extrapolated for this compound.
| Stationary Phase | Eluent System (Mobile Phase) | Compound Type |
| Silica Gel | Petroleum ether:Ethyl acetate (95:5) | Carbazole-2-carbaldehyde |
| Silica Gel | Hexane/Ethyl acetate gradient | General 9H-carbazoles rsc.org |
| Silica Gel | 15% Ethyl acetate in n-hexane | Carvedilol impurity (a carbazole derivative) jocpr.com |
| Silica Gel | 2:8 Ethyl acetate:n-Hexane | 4-methoxy-9H-carbazole ajrconline.org |
| Silica Gel | Petroleum ether, ethyl acetate and methylene (B1212753) dichloride (20:1:5) | Polyfunctionalized carbazoles beilstein-journals.org |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of carbazole derivatives. jocpr.com In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, an HPLC method for the separation of 9-Nitroso-9H-carbazole utilizes a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com
The table below outlines a representative HPLC method for a related carbazole derivative, which could be adapted for this compound analysis.
| Parameter | Condition |
| Column | Reverse Phase (e.g., Newcrom R1, C18) sielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |
| Detection | UV-Vis Detector |
| Application | Purity Assessment, Separation of Impurities |
The development of a specific HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and detector wavelength to achieve the best resolution and sensitivity for the compound and any potential impurities.
Computational Chemistry and Theoretical Investigations of 9h Carbazole 2,7 Diol
Electronic Structure Calculations: HOMO/LUMO Energetics and Band Gaps
The electronic properties of carbazole (B46965) derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.gov Materials with smaller energy gaps are generally more reactive, more polarizable, and exhibit higher nonlinear optical (NLO) properties. nih.gov
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are commonly employed to determine these energy levels. nih.gov For instance, studies on various carbazole-based donor-acceptor-donor (D-A-D) monomers utilize the B3LYP functional with basis sets like 6-311G to predict HOMO, LUMO, and band gap energies. nih.gov While specific calculations for 9H-Carbazole-2,7-diol are not widely published, data from analogous carbazole derivatives provide valuable context. For example, the introduction of electron-donating groups, such as the hydroxyl (-OH) groups in this compound, is expected to raise the HOMO energy level. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO levels.
The HOMO-LUMO gap is a key factor in designing materials for applications like polymer solar cells. An ideal polymer for such applications should have a bandgap between 1.2 and 1.9 eV. nih.gov Theoretical calculations for various 2,7-carbazole derivatives show band gaps can be tuned, for example, a calculated gap of 3.42 eV was found for one derivative, which could be lowered to 2.50 eV by altering the molecular structure. nankai.edu.cn This tuning demonstrates the potential to modify this compound for specific electronic applications.
Table 1: Representative Calculated HOMO/LUMO Energies and Band Gaps for Carbazole-Based Monomers (DFT/B3LYP/6-311G) Note: These values are for illustrative D-A-D monomers based on a 2,7-carbazole core and not for this compound itself.
| Monomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| D1 | -5.3726 | -2.4354 | 2.9372 |
| D2 | -5.3527 | -2.7491 | 2.6036 |
| D3 | -5.2765 | -2.6762 | 2.6003 |
| D4 | -5.5570 | -3.1491 | 2.4079 |
Data sourced from a study on new 2,7-carbazole based donor-acceptor-donor monomers. nih.gov
Molecular Geometry Optimization and Conformation Analysis
Theoretical geometry optimization is used to find the most stable three-dimensional arrangement of atoms in a molecule. For carbazole derivatives, a key structural feature is the planarity of the tricyclic carbazole core. Crystallographic studies on related compounds, such as dimethyl 9H-carbazole-2,7-dicarboxylate, confirm that the carbazole unit is nearly planar, with a mean deviation from planarity of only 0.037 Å. researchgate.net This planarity is crucial as it facilitates π-π stacking in the solid state.
In this compound, the hydroxyl groups at the 2 and 7 positions are also of interest. Their orientation relative to the carbazole plane can influence intermolecular interactions and crystal packing. Molecular mechanics and DFT calculations can predict these conformational preferences. For substituted carbazoles, the dihedral angles between substituents and the aromatic plane are significant; for example, 2,7-substitution tends to maintain near-planar geometries.
Simulation of Spectroscopic Parameters
Computational methods are powerful tools for simulating and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is widely used to predict UV-visible absorption spectra by calculating electronic transition energies. nih.gov For carbazole derivatives, these spectra typically show absorption bands between 240–400 nm, which are attributed to π→π* transitions within the conjugated system. The calculated absorption wavelengths (λmax) for various quinoline-carbazole compounds have shown good agreement with experimental values. mdpi.com
Furthermore, computational chemistry can simulate vibrational spectra (Infrared and Raman). In a study of a nitro-azo-carbazole derivative, DFT calculations helped assign vibrational modes, where the simultaneous activity of certain modes in both IR and Raman spectra indicated charge transfer interactions throughout the molecule. researchgate.net For this compound, simulations would be expected to identify characteristic vibrational frequencies for the O-H and N-H stretching modes, as well as the aromatic C-C and C-N stretching modes.
NMR spectroscopy is another area where simulation is valuable. Calculations can predict ¹H and ¹³C NMR chemical shifts. Such studies on a diiodo-carbazole derivative, using DFT, showed how a heavy iodine atom influences the NMR parameters, providing a deeper understanding of the experimental spectra. researchgate.net
Reaction Mechanism Studies and Pathway Prediction
Theoretical chemistry can elucidate reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For carbazoles, electrophilic substitution is a common reaction. The substitution pattern is heavily influenced by the group attached to the nitrogen atom. thieme-connect.de An unsubstituted 9H-carbazole typically undergoes electrophilic attack at the 3-position, whereas substitution on the nitrogen with an electron-withdrawing group directs incoming electrophiles to the 2-position. thieme-connect.de
Computational studies can model these pathways. For example, in the palladium-catalyzed arylation of 9-(pyridin-2-yl)-9H-carbazoles, a rational catalytic mechanism was proposed based on experimental evidence and theoretical considerations, involving steps like C-H bond activation, transmetalation, and reductive elimination. acs.org For this compound, theoretical studies could predict the most likely sites for further functionalization or model its participation in polymerization reactions, assessing the influence of the hydroxyl groups on reactivity.
Intermolecular Interaction Modeling in Supramolecular Assemblies
The N-H proton and the two O-H protons of this compound make it an excellent candidate for forming extensive hydrogen-bonding networks. Computational modeling can explore these non-covalent interactions, which are fundamental to the formation of supramolecular structures.
Crystal structure analysis of related molecules provides a template for what to expect. In dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked by pairs of N—H···O hydrogen bonds to form inversion dimers. researchgate.net These dimers then engage in parallel slipped π–π stacking interactions, with an inter-planar distance of 3.3437 Å. researchgate.net Similar modeling for this compound would likely reveal a rich variety of hydrogen bonding possibilities (N-H···O, O-H···N, O-H···O), leading to stable and ordered supramolecular assemblies. These interactions are critical in determining the material's bulk properties, such as thermal stability and charge transport characteristics.
Charge Transfer and Delocalization Modeling
Intramolecular charge transfer (ICT) is a key process in many functional organic materials. In donor-π-acceptor (D-π-A) systems, electronic excitation can cause an electron to move from the donor to the acceptor part of the molecule. The carbazole moiety is an excellent electron donor. acs.org
Computational modeling, often using Natural Bond Orbital (NBO) analysis, can quantify charge transfer and delocalization. nih.gov NBO analysis on quinoline-carbazole systems has revealed that extended hyperconjugation helps stabilize the molecules and contributes to their NLO response. mdpi.com For this compound, the electron-donating hydroxyl groups attached to the carbazole core would enhance its donor character. Theoretical studies can visualize the charge distribution in the ground and excited states, showing how the electron density shifts upon excitation. A low HOMO-LUMO energy gap is often an indicator of facile intramolecular charge transfer. researchgate.net Modeling can also investigate the potential for forming twisted intramolecular charge-transfer (TICT) states, where the molecular geometry relaxes into a twisted conformation following photoinduced electron transfer. acs.org
Applications in Advanced Materials Science Leveraging 9h Carbazole 2,7 Diol Architectures
Organic Electronic Materials
Derivatives of 9H-Carbazole-2,7-diol are integral to the advancement of organic electronics, finding use in a variety of devices due to their favorable electronic and photophysical properties. evitachem.comchemimpex.com The carbazole (B46965) core's electron-rich nature and the potential for functionalization at the 2, 7, and 9 positions allow for the fine-tuning of energy levels and charge transport characteristics. nih.govmdpi.com
Hole-Transport Materials (HTMs) in Perovskite Solar Cells and Organic Light-Emitting Diodes
Carbazole-based compounds are widely investigated as hole-transport materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). mdpi.comnih.gov Their primary roles are to facilitate the efficient extraction and transport of holes from the active layer to the anode while blocking electrons, thereby minimizing charge recombination and enhancing device performance. nih.govosti.gov
In PSCs, carbazole-based HTMs have shown promise as alternatives to the commonly used but expensive spiro-OMeTAD. rsc.orgnih.gov Research has focused on designing novel carbazole derivatives to improve power conversion efficiency (PCE) and long-term stability. For instance, a study on six small carbazole-based molecules, including new designs with 2,7-substitution, highlighted their potential as effective HTMs. nih.gov Theoretical calculations indicated that these molecules possess well-aligned frontier molecular orbitals (FMOs) for efficient charge transfer at the perovskite interface. nih.gov Another approach involves creating donor-acceptor (D-A) type carbazole derivatives, which have demonstrated high PCEs in PSCs. rsc.org
The table below summarizes the performance of some carbazole-based HTMs in perovskite solar cells.
| HTM Designation | Core Structure | Key Features | Power Conversion Efficiency (PCE) | Reference |
| CMO | (2-ethylhexyl)-9H-carbazole | Simple one-step synthesis, dopant-free | 15.92% | rsc.org |
| KZRD | Carbazole donor, 3-ethyl rhodanine (B49660) acceptor | D-A type structure | 20.40% | rsc.org |
| V1209, V1221, V1225 | π-extended carbazole units | Facile synthesis, good stability | Up to 18% | nih.gov |
Active Layers in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)
The semiconducting properties of 9H-carbazole derivatives make them suitable for use in the active layers of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). evitachem.comresearchgate.net In OFETs, these materials act as the channel through which charge carriers move, and their performance is dictated by factors like charge carrier mobility and on/off ratio. sigmaaldrich.comsciopen.com Carbazole-based polymers and small molecules have been explored for their potential in creating high-performance OFETs. researchgate.netossila.com
In the context of OPVs, carbazole derivatives are often used as the electron donor component in the bulk heterojunction (BHJ) active layer, paired with an electron acceptor material. evitachem.comchemimpex.com The favorable electronic properties of this compound derivatives contribute to efficient exciton (B1674681) dissociation and charge transport within the photovoltaic device. evitachem.com Polymeric derivatives, such as those based on N-(1-octylnonyl)-9H-carbazole-2,7-diyl, are specifically designed for OPV applications. ruixibiotech.comsunatech.com
Emitters in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The inherent luminescence of carbazole derivatives makes them excellent candidates for emitters in OLEDs and as fluorescent probes. mdpi.comub.edu The color of the emitted light can be tuned by modifying the molecular structure, allowing for the creation of emitters across the visible spectrum, including deep-blue, which is crucial for display and lighting applications. ub.edumdpi.com
Carbazole-based materials can function as both fluorescent and phosphorescent emitters. mdpi.com Their high triplet energy levels also make them suitable host materials for phosphorescent dopants in PhOLEDs. mdpi.comresearchgate.net Research has explored various molecular designs to enhance emission efficiency and color purity. For example, fluorophores based on the 3-(phenylethynyl)-9H-carbazole moiety have been developed as deep-blue emitters for solution-processed OLEDs. ub.edu Furthermore, carbazole derivatives are utilized in creating white OLEDs (WOLEDs) by combining blue emitters with other colored phosphorescent or fluorescent materials. ub.edu
The development of fluorescent probes for various sensing applications also leverages the strong emission properties of carbazole derivatives. colab.ws
Components in Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells (DSSCs), carbazole-based molecules are employed as sensitizing dyes. nih.govresearchgate.net These dyes are responsible for absorbing light and injecting electrons into the semiconductor's conduction band (typically TiO2). researchgate.net The donor-π-acceptor (D-π-A) architecture is a common design for these organic dyes, where the carbazole moiety often serves as the electron-donating group. nih.govresearchgate.net
Thermally Activated Delayed Fluorescence (TADF) Emitters
A significant area of research in OLEDs is the development of thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. evitachem.comrsc.org Carbazole derivatives are extensively used in the design of TADF molecules. evitachem.comrsc.org
The design strategy for TADF emitters often involves creating a molecular structure with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, followed by delayed fluorescence. rsc.org Carbazole units are frequently employed as the donor part of a donor-acceptor (D-A) molecule, where the dihedral angle between the donor and acceptor is tuned to minimize ΔEST. rsc.org Recent research has focused on designing multi-resonant TADF emitters and developing new donor design strategies to improve the performance of blue TADF materials. rsc.orgrsc.org
Polymeric Architectures Derived from this compound
The polymerization of this compound and its derivatives leads to a variety of polymeric architectures with interesting properties and applications. Polycarbazoles, particularly those with 2,7-linkages, form conjugated backbones that facilitate charge transport, making them suitable for use as organic semiconductors. ossila.comacs.org
These polymers are utilized in a range of organic electronic devices, including OLEDs, OPVs, and OFETs. researchgate.netossila.comruixibiotech.com The properties of these polymers can be tailored by modifying the substituent at the 9-position of the carbazole ring, which can affect solubility and solid-state packing. acs.org For example, Poly[N-(1-octylnonyl)-9H-carbazole-2,7-diyl] is a polymeric semiconductor used in organic photovoltaics and light-emitting diodes. ruixibiotech.com The synthesis of these polymers can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. acs.org The thermal stability and photophysical properties of these polymers are key characteristics that are extensively studied. acs.org
Conjugated Polymers for Enhanced Charge Mobility
Conjugated polymers derived from this compound are at the forefront of research for organic electronic devices due to their inherent potential for high charge carrier mobility. The carbazole unit itself is an excellent hole-transporting moiety. bohrium.commdpi.com When polymerized through the 2,7-positions, a linear and extended π-conjugated system is formed, which is crucial for efficient intramolecular and intermolecular charge transport. mdpi.com
The incorporation of this compound into polymer backbones allows for the creation of materials with low HOMO (Highest Occupied Molecular Orbital) energy levels, which is advantageous for achieving high open-circuit voltages in photovoltaic devices. nankai.edu.cn The diol groups can be derivatized to attach various solubilizing side chains or other functional units, which not only improves processability but also allows for fine-tuning of the polymer's electronic properties. For instance, copolymerization of 2,7-carbazole units with electron-accepting moieties like benzothiadiazole can lead to low bandgap polymers that exhibit broad absorption spectra, a desirable feature for solar cell applications. nankai.edu.cn Research has shown that poly(2,7-carbazole) derivatives can achieve hole mobilities in the order of 10⁻³ cm² V⁻¹ s⁻¹, a key parameter for efficient charge extraction in organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgresearchgate.net
Table 1: Representative Charge Mobility in Poly(2,7-carbazole) Derivatives
| Polymer System | Hole Mobility (cm² V⁻¹ s⁻¹) | Application |
| Low bandgap poly(2,7-carbazole) derivatives | ~3 x 10⁻³ | Solar Cells |
| Poly(N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)) (PCDTBT) | Not specified | Solar Cells |
Note: The table provides an example of the charge mobility found in a class of poly(2,7-carbazole) derivatives. Specific values can vary significantly based on the exact polymer structure, processing conditions, and device architecture.
Synthesis of Poly(2,7-carbazole)s via Polymerization Techniques
The synthesis of well-defined poly(2,7-carbazole)s has been a significant area of research, with several polymerization techniques being employed. bohrium.comacs.org A common route to 2,7-functionalized carbazole monomers starts from 2-nitro-biphenyl derivatives, which undergo a Cadogan ring-closure reaction. bohrium.comacs.org Once the 2,7-disubstituted carbazole monomer, such as a dibromo- or di-boronic ester derivative of this compound, is obtained, several metal-catalyzed cross-coupling polymerization methods can be utilized.
These methods include:
Yamamoto Coupling: This technique uses a nickel(0) complex to polymerize dihalo-aromatic monomers. It has been successfully used for the synthesis of poly(N-alkyl-2,7-carbazole)s.
Suzuki Polycondensation: This is a versatile and widely used method that involves the palladium-catalyzed cross-coupling of a dihalo-aromatic monomer with an aromatic diboronic acid or ester. bohrium.comacs.org It offers good functional group tolerance and control over the polymer structure.
Stille Coupling: This method utilizes a palladium catalyst to couple a dihalo-aromatic monomer with an organotin compound. nankai.edu.cnacs.org
Horner-Emmons Coupling: This reaction is also used to create vinylene linkages within the polymer backbone, leading to different electronic properties. bohrium.comacs.org
The choice of polymerization technique can influence the molecular weight, polydispersity, and purity of the resulting polymer, all of which have a direct impact on its performance in electronic devices. bohrium.com
Influence of Polymer Architecture on Optoelectronic Performance
N-Substitution: The substituent on the carbazole nitrogen atom significantly impacts the polymer's solubility, morphology, and electronic properties. Long, branched alkyl chains are often introduced to enhance solubility in common organic solvents, facilitating solution-based processing of thin films. mdpi.com
Copolymerization: Introducing different comonomers into the poly(2,7-carbazole) backbone is a powerful strategy to tune the bandgap and energy levels of the resulting polymer. bohrium.comnankai.edu.cn For instance, alternating copolymers of 2,7-carbazole with electron-deficient units can lower the LUMO (Lowest Unoccupied Molecular Orbital) level, leading to a reduced bandgap and red-shifted absorption and emission spectra. nankai.edu.cn This is a common approach to designing materials for bulk heterojunction solar cells.
Linearity and Conjugation Length: The 2,7-linkage in polycarbazoles promotes a more linear and rigid polymer backbone compared to polymers linked through the 3,6-positions. mdpi.com This enhanced linearity can lead to better π-orbital overlap and a more extended conjugation length, which generally results in a lower bandgap and improved charge transport properties. mdpi.com
Supramolecular Systems and Coordination Chemistry
The rigid and planar structure of the carbazole scaffold, combined with the hydrogen-bonding capability of the diol groups in this compound, makes it an excellent candidate for the construction of complex supramolecular assemblies and coordination networks.
Building Blocks for Porous Coordination Cages and Metal-Organic Frameworks (MOFs)
Derivatives of this compound, particularly the dicarboxylic acid analog (9H-Carbazole-2,7-dicarboxylic acid), have been utilized as rigid organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) and porous coordination cages. researchgate.netrsc.org These materials are constructed from metal ions or clusters connected by organic ligands to form extended, often porous, structures.
The rigidity of the carbazole linker helps in the formation of well-defined and robust frameworks. The resulting MOFs can exhibit interesting properties such as high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation. researchgate.net Furthermore, the inherent luminescence of the carbazole unit can be retained or even enhanced within the MOF structure, leading to materials that can function as chemical sensors. For example, a Zr(IV)-based MOF incorporating a 2,7-dicarboxylate carbazole ligand has been shown to be a multi-responsive sensor for the detection of certain ions and organic molecules. researchgate.net
Table 2: Examples of MOFs based on 2,7-Carbazole Derivatives
| Metal Ion | Ligand | Framework Topology | Potential Application |
| Zn(II) | 9H-Carbazole-2,7-dicarboxylic acid | 3D pcu framework | Luminescent sensing |
| Zr(IV) | 9H-Carbazole-2,7-dicarboxylic acid | UiO-67 topology | Selective chemical sensing |
Design of Carbazole-Based Receptors for Host-Guest Interactions
The carbazole framework is an attractive scaffold for the design of synthetic receptors in supramolecular chemistry. nih.gov Its planar geometry, fluorescence properties, and the presence of a potent hydrogen bond donor in the N-H group make it well-suited for recognizing and binding specific guest molecules. nih.gov
While the N-H group is a primary site for hydrogen bonding, the introduction of hydroxyl groups at the 2 and 7 positions in this compound provides additional sites for interaction. These diol functionalities can be crucial for binding guests that can act as hydrogen bond acceptors. The design of receptors often involves creating a pre-organized cavity or cleft where the guest molecule can fit, with the binding being driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. mdpi.com The fluorescence of the carbazole unit can act as a signaling mechanism, with changes in emission intensity or wavelength upon guest binding allowing for the sensitive detection of anions or other small molecules. nih.gov
Self-Assembled Monolayers (SAMs) for Interfacial Engineering
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a powerful tool for interfacial engineering in electronic devices, allowing for precise control over the work function of electrodes and the energy level alignment at interfaces. nih.gov Carbazole derivatives with appropriate anchoring groups, such as phosphonic acids, are excellent candidates for forming SAMs on metal oxide surfaces like indium tin oxide (ITO). rsc.orgmdpi.com
Using a derivative of this compound in a SAM can offer several advantages. The carbazole core acts as an efficient hole-transporting layer, facilitating charge extraction from the active layer of a solar cell or charge injection into the emissive layer of an OLED. rsc.orgmdpi.com The diol groups, or derivatives thereof, can influence the packing of the molecules in the monolayer and interact with the overlying semiconductor layer, potentially passivating surface defects and promoting the growth of high-quality films. researchgate.net Studies have shown that carbazole-based SAMs can be effective substitutes for traditional hole transport layers like PEDOT:PSS, leading to enhanced efficiency and stability in perovskite solar cells. rsc.org The ability to tune the electronic properties of the carbazole core through substitution allows for the rational design of SAMs to optimize device performance. mdpi.com
Catalytic Systems Utilizing this compound Derivatives
The rigid, planar, and electron-rich nature of the carbazole scaffold makes it a privileged structure in the design of advanced catalytic systems. The presence of hydroxyl groups at the 2 and 7 positions of this compound offers versatile synthetic handles for the development of sophisticated ligands for metal-mediated catalysis and for the construction of purely organic catalysts. These derivatives have shown significant promise in facilitating a range of chemical transformations with high efficiency and selectivity.
Ligand Design for Metal-Mediated Catalysis
The functionalization of this compound is a key strategy for creating multidentate ligands capable of coordinating with various transition metals. The resulting metal complexes have demonstrated catalytic activity in a number of important organic reactions. A significant area of development has been in the synthesis of pincer-type ligands, where the carbazole unit serves as a rigid backbone.
Pincer ligands are chelating agents that bind to a central metal atom via three or more donor sites, creating a highly stable and well-defined coordination environment. The carbazole framework is particularly well-suited for this purpose, offering a tunable platform for influencing the catalytic properties of the metal center. mdpi.comacs.org The electronic properties of the carbazole nitrogen can be modulated, and substituents can be introduced at various positions to control the steric and electronic environment around the metal. acs.org
One notable class of carbazole-based pincer ligands are PNP ligands, which feature a central carbazole nitrogen and two flanking phosphine (B1218219) groups. Iron complexes incorporating anionic carbazole-based PNP-type pincer ligands have been designed and synthesized. rsc.org These complexes have been investigated for their potential in catalytic nitrogen fixation, a process of significant industrial importance. rsc.orgnih.gov The carbazole-based ligand plays a crucial role in stabilizing the iron center and facilitating the binding and reduction of dinitrogen. rsc.orgnih.gov
The general structure of such PNP-carbazole ligands allows for fine-tuning of their properties. For instance, modifications to the phosphine groups or the carbazole backbone can impact the catalytic activity. Research in this area has led to the development of iron complexes that can catalyze the reduction of dinitrogen to ammonia (B1221849) under mild reaction conditions. rsc.org
Beyond PNP ligands, NNN-type pincer ligands based on a carbazole scaffold have also been explored. For example, a rhodium(I) complex with an NNN-pincer carbazole ligand demonstrated remarkably fast oxidative addition of methyl iodide, a fundamental step in many catalytic cycles. nih.gov This high reactivity was attributed to the electronic influence of the anionic carbazole nitrogen donor. nih.gov
The following table summarizes representative examples of metal complexes with carbazole-based ligands and their catalytic applications.
| Ligand Type | Metal Center | Catalytic Application | Key Findings |
| Anionic PNP-Carbazole Pincer | Iron (Fe) | Nitrogen Fixation | Catalyzes the reduction of dinitrogen to ammonia under mild conditions. rsc.orgnih.gov |
| NNN-Carbazole Pincer | Rhodium (Rh) | Oxidative Addition | Exhibits significantly accelerated oxidative addition of MeI compared to standard catalysts. nih.gov |
| Bis(oxazoline)-Carbazole | Iron (Fe) | Olefin Epoxidation | Catalyzes the epoxidation of trans-stilbene (B89595) with iodosobenzene (B1197198) as the oxidant. rsc.org |
While direct synthesis from this compound is not always explicitly detailed in the literature for these specific examples, the 2,7-dihydroxy functionality provides clear synthetic pathways to such ligand architectures through etherification or other functional group interconversions to introduce the desired phosphine or nitrogen-containing donor arms.
Organocatalytic Applications
In addition to serving as ligands in metal complexes, derivatives of the carbazole scaffold have emerged as powerful organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable alternative to metal-based catalysts. The unique structural and electronic properties of carbazole derivatives have been leveraged to create highly efficient and stereoselective organocatalysts.
A prominent application is in the development of bifunctional organocatalysts for asymmetric synthesis. These catalysts possess both a basic site (to activate one reactant) and an acidic or hydrogen-bonding site (to activate the other reactant) within the same molecule, mimicking the strategy of natural enzymes. researchgate.netresearchgate.net The rigid carbazole framework serves as an excellent scaffold for the precise positioning of these functional groups. researchgate.netresearchgate.netunivaq.it
Researchers have synthesized bifunctional organocatalysts based on a carbazole scaffold that incorporate a chiral amine (such as a derivative of (R,R)-cyclohexanediamine or L-proline) and a hydrogen-bond donor group (like a sulfonamide or amide). researchgate.netresearchgate.net These catalysts have been successfully employed in the asymmetric intramolecular aldol (B89426) reaction to produce the Hajos-Wiechert and Wieland-Miescher ketones, which are crucial building blocks in the synthesis of steroids and other bioactive molecules. researchgate.netresearchgate.net
The carbazole unit in these catalysts acts as a rigid spacer, ensuring that the chiral amine and the hydrogen-bond donor can cooperate effectively to control the stereochemical outcome of the reaction. The hydrogen-bonding moiety is thought to stabilize the transition state by acting as a synthetic oxyanion-hole, leading to high enantioselectivities (up to 99% ee). researchgate.netresearchgate.net
The performance of these carbazole-based organocatalysts in the synthesis of the Hajos-Wiechert ketone is summarized in the table below.
| Catalyst Structure | Chiral Amine | H-bond Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
| Carbazole-based | (R,R)-cyclohexanediamine | Sulfonamide | 94 | 96 |
| Carbazole-based | L-proline | Amide | - | up to 99 |
Data synthesized from findings reported in the literature. researchgate.netresearchgate.net
The this compound core is a highly attractive starting point for such organocatalysts. The hydroxyl groups can be readily functionalized to introduce the necessary chiral amines and hydrogen-bonding elements, offering a modular approach to a diverse library of catalysts for various asymmetric transformations.
Electrochemical Investigations of 9h Carbazole 2,7 Diol and Its Derivatives
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of electroactive species. For carbazole (B46965) derivatives, CV provides crucial information about their oxidation and reduction potentials, which in turn helps to estimate their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. epstem.netresearchgate.net
The redox potentials of various carbazole derivatives are influenced by their molecular structure. The table below, compiled from studies on related compounds, illustrates the range of oxidation potentials observed in this class of materials. It is important to note that the presence of hydroxyl groups in 9H-Carbazole-2,7-diol is expected to influence its redox behavior, likely by lowering the oxidation potential due to their electron-donating nature.
| Compound/Polymer | Oxidation Potential (V vs. Ag/Ag+) | Notes | Reference |
|---|---|---|---|
| Poly(N-octyl-2,7-carbazolediyl) | 0.45 and 0.74 | Two reversible oxidation steps. | ysu.am |
| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) | 0.80 | Electron-withdrawing group shifts potential. | ysu.am |
| 2,7-linked Carbazole Trimer | Non-reversible oxidation | Indicates instability of the oxidized species. |
Spectroelectrochemistry for Redox State Characterization
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the absorption spectrum of a molecule or polymer as its oxidation state is varied. This is particularly useful for characterizing the different redox states (neutral, radical cation, dication) of conjugated polymers.
For polymers derived from 2,7-carbazole derivatives, spectroelectrochemistry reveals distinct spectral changes upon oxidation. ysu.am In the neutral state, the polymer typically shows absorption in the UV region corresponding to π-π* transitions. ysu.am Upon electrochemical oxidation to the radical cation (polaron) state, new absorption bands appear at lower energies (longer wavelengths) in the visible and near-infrared (NIR) regions. ysu.am Further oxidation to the dication (bipolaron) state can lead to a shift or growth of these bands. ysu.am
In the case of poly(N-octyl-2,7-carbazolediyl), oxidation leads to the appearance of new absorption bands, and a subsequent reduction of the polymer film shows a high degree of reversibility in the spectral changes, indicating the stability of the polymer through redox cycling. ysu.am The color of the polymer film also changes with the applied potential, a phenomenon known as electrochromism. dergipark.org.tr For instance, polycarbazole films can switch from a transparent neutral state to colored oxidized states. dergipark.org.tr
In-Situ Conductivity Measurements of Polymeric Films
The ability to switch between an insulating (neutral) and a conductive (oxidized or "doped") state is a hallmark of conducting polymers. In-situ conductivity measurements monitor the change in electrical conductivity of a polymer film as a function of the applied electrochemical potential.
For poly(2,7-carbazole) derivatives, the conductivity typically increases by several orders of magnitude upon oxidation. ysu.am The conductivity of poly(N-octyl-2,7-carbazolediyl) is on the order of 1 x 10⁻⁵ S/cm in its oxidized state. ysu.am However, the introduction of an electron-withdrawing substituent on the nitrogen atom can significantly enhance the conductivity. For example, poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) exhibits a conductivity of 1 x 10⁻² S/cm. ysu.am Copolymers of 2,7-carbazole with units like thiophene (B33073) also show conductivities in the range of 10⁻² to 10⁻³ S/cm. ysu.am
The relationship between the applied potential and conductivity often shows a sigmoidal shape, where the conductivity rises sharply at the onset of oxidation and then plateaus at higher potentials. ysu.am
| Polymer | Maximum Conductivity (S/cm) | Reference |
|---|---|---|
| Poly(N-octyl-2,7-carbazolediyl) | 1 x 10⁻⁵ | ysu.am |
| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) | 1 x 10⁻² | ysu.am |
| Poly(2,7-carbazole)-alt-thiophene | 1 x 10⁻² | ysu.am |
| Poly(2,7-carbazole)-alt-bithiophene | 4 x 10⁻³ | ysu.am |
Electropolymerization Mechanism Studies
Electropolymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. mdpi.com The process typically involves the oxidation of the monomer to form a radical cation, which then couples with another radical cation to form a dimer. mdpi.com This dimer is subsequently oxidized, and the process continues, leading to the growth of the polymer chain.
For carbazole and its derivatives, the most reactive positions for coupling are typically the 3 and 6 positions. mdpi.com However, polymerization through the 2 and 7 positions is also possible and leads to polymers with more extended conjugation. rsc.org The electropolymerization of carbazole monomers can be observed in cyclic voltammetry by the increase in the peak currents with successive cycles, indicating the deposition of an electroactive polymer film on the electrode. mdpi.com
The electropolymerization mechanism of this compound would likely follow a similar pathway, with the initial oxidation of the monomer to a radical cation. The presence of the hydroxyl groups may influence the polymerization process, potentially affecting the solubility of the monomer and the morphology of the resulting polymer film.
Relationship between Electronic Structure and Electrochemical Behavior
The electrochemical properties of carbazole derivatives are intrinsically linked to their electronic structure, particularly the energies of the HOMO and LUMO. The HOMO level is related to the ionization potential and the ease of oxidation, while the LUMO level is related to the electron affinity and the ease of reduction.
Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental electrochemical data and provide a deeper understanding of the structure-property relationships. For 2,7-linked polycarbazoles, the HOMO energy level is largely determined by the carbazole unit, while the LUMO level is more influenced by any electron-withdrawing comonomers in copolymers. nih.gov
The substitution pattern on the carbazole ring has a significant impact on the electronic structure. Connecting carbazole units via their 2,7-positions generally leads to a more planar structure and a greater degree of π-conjugation compared to 3,6-linkages. researchgate.net This extended conjugation in poly(2,7-carbazole)s results in lower bandgap energies. rsc.org The presence of electron-donating groups, such as the hydroxyl groups in this compound, is expected to raise the HOMO energy level, making the compound easier to oxidize. Conversely, electron-withdrawing groups lower the HOMO level, making oxidation more difficult. ysu.am
Structure Property Relationships in 9h Carbazole 2,7 Diol Systems
Impact of Substitution Patterns on Electronic and Optical Behavior
The electronic and optical characteristics of carbazole-based materials are profoundly influenced by the substitution pattern on the core tricycle. The positions at which substituents are attached, primarily the 2,7- versus the 3,6-positions, dictate the extent of electronic conjugation and, consequently, the material's behavior.
Research demonstrates that 2,7-disubstituted carbazole (B46965) compounds exhibit a more delocalized electronic nature compared to their 3,6-substituted counterparts. 140.122.64 This increased delocalization is evidenced by longer absorption wavelengths and larger molar absorptivity in 2,7-isomers. 140.122.64 For instance, studies comparing analogous 2,7- and 3,6-disubstituted carbazoles show that the 2,7-compounds have higher molar absorptivity, indicating a greater electronic conjugation that results from the specific linkage positions. 140.122.64scite.ai This structural difference directly impacts the energy levels of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be effectively tuned by the substitution pattern. bwise.kr
The following table summarizes the comparative optical properties of 2,7- and 3,6-disubstituted carbazole derivatives, illustrating the impact of the substitution pattern.
| Compound Type | Substitution Pattern | Absorption Max (λmax) in Toluene (B28343) (nm) | Molar Absorptivity (εmax) in Toluene (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| Compound 7 | 2,7-disubstituted | 373 | 38,361 | 140.122.64 |
| Compound 7A | 3,6-disubstituted | 357 | 16,717 | 140.122.64 |
| Compound 9 | 2,7-disubstituted | 422 | 61,149 | 140.122.64 |
| Compound 9A | 3,6-disubstituted | 414 | 35,655 | 140.122.64 |
Influence of Diol Functionality on Material Performance
The two hydroxyl (-OH) groups at the 2- and 7-positions of the 9H-carbazole core, constituting the diol functionality, exert a significant influence on the material's properties and performance. These groups are not merely passive substituents; they actively participate in shaping the material's behavior through intermolecular forces, particularly hydrogen bonding.
The primary influence of the diol functionality stems from its ability to act as both a hydrogen bond donor (from the -OH) and acceptor (from the oxygen lone pairs). This capability can lead to the formation of robust intra- and intermolecular hydrogen bonding networks. These networks are crucial in dictating the solid-state packing of the molecules, which in turn affects bulk material properties such as thermal stability and charge transport.
Furthermore, the diol groups enhance the material's reactivity and potential for integration into larger systems. They serve as versatile chemical handles for further synthesis and functionalization. A notable example that illustrates this principle involves a polymer derivative, poly[9-(1-octylonoyl)-9H-carbazole-2,7-diyl] (PCz). acs.org In a self-assembly process, 2-butene-1,4-diol (B106632) was used to form hydrogen bonds with the PCz polymer, facilitating the alignment of carbon nanotubes. acs.org This demonstrates the capacity of hydroxyl groups to create specific, directional interactions that can be exploited in the fabrication of complex nanostructures and devices.
The influence of the diol functionality can be summarized as:
Molecular Organization: Directing crystal packing and thin-film morphology through hydrogen bonding.
Solubility: Affecting the solubility of the compound in various organic solvents, which is a critical parameter for solution-based processing.
Surface Interaction: Providing anchor points for grafting the molecule onto surfaces, such as metal oxides in electronic devices.
Composite Material Formation: Enabling strong interactions with polymer matrices or other components in a blend, improving material homogeneity and performance.
Tuning of Charge Transport Characteristics through Structural Modifications
The ability to transport electrical charge is a hallmark of carbazole-based materials, and this property can be meticulously tuned through precise structural modifications. The architecture of the carbazole derivative directly governs its charge carrier mobility, with some compounds being excellent hole transporters (p-type), while others can be engineered to transport both holes and electrons (ambipolar).
The substitution pattern is a primary tool for tuning charge transport. A systematic investigation into carbazole isomers reveals that 2,7-disubstituted compounds consistently show superior charge transport properties compared to their 3,6-disubstituted analogs. 140.122.64 Specifically, the hole mobilities (µh) of 2,7-isomers can be one to two orders of magnitude higher than those of the corresponding 3,6-isomers. 140.122.64 This enhancement is attributed to the more effective electronic coupling and delocalization along the 2,7-linkage. 140.122.64
The following interactive data table presents research findings on the charge transport characteristics of different carbazole derivatives, highlighting the effect of structural modifications.
| Compound | Substitution Pattern | Hole Mobility (μh) (cm²V⁻¹s⁻¹) | Electron Mobility (μe) (cm²V⁻¹s⁻¹) | Transport Type | Reference |
|---|---|---|---|---|---|
| Compound 7 | 2,7-disubstituted | ~1 x 10⁻⁴ | ~1 x 10⁻⁶ | Ambipolar (p-dominant) | 140.122.64 |
| Compound 7A | 3,6-disubstituted | ~2 x 10⁻⁷ | ~2 x 10⁻⁷ | Ambipolar | 140.122.64 |
| Compound 9 | 2,7-disubstituted | ~2 x 10⁻⁶ | ~1 x 10⁻⁴ | Ambipolar (n-dominant) | 140.122.64 |
| Compound 9A | 3,6-disubstituted | ~1 x 10⁻⁵ | ~2 x 10⁻⁸ | Ambipolar (p-dominant) | 140.122.64 |
Future Research Directions and Outlook for 9h Carbazole 2,7 Diol
Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability
The synthesis of carbazole (B46965) derivatives has traditionally relied on methods like the Grabe-Ullman, Clemo-Perkin, or Tauber syntheses. nih.govrsc.org While foundational, these methods often require harsh conditions, multi-step procedures, and can have limited substrate scope. Future research is geared towards overcoming these limitations by developing more sophisticated, efficient, and environmentally benign synthetic strategies.
Modern catalytic systems are at the forefront of this development. Methodologies such as metal-catalyzed C-H activation, hydroarylation, and annulation reactions are now considered powerful tools for constructing the carbazole skeleton. nih.govrsc.org These approaches offer milder reaction conditions and greater efficiency. rsc.org For instance, palladium-catalyzed hydroarylation has been successfully used to synthesize functionalized carbazoles under mild conditions (40 °C). rsc.org Similarly, C-H activation is recognized as an efficient and gentle approach for building the carbazole nucleus. nih.gov The adaptation of these modern methods for the specific synthesis of 9H-Carbazole-2,7-diol could lead to significantly improved yields and process scalability.
A key focus is also on sustainability, which involves minimizing waste, reducing energy consumption, and using less hazardous reagents. Research into metal-free benzannulation reactions and microwave-assisted syntheses represents a move in this direction. researchgate.netresearchgate.net Microwave assistance, for example, can shorten reaction times, decrease the amount of solvent needed, and improve yields. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Carbazole Derivatives
| Methodology | Description | Advantages for this compound Synthesis |
|---|---|---|
| Traditional Methods (e.g., Grabe-Ullman) | Multi-step classical name reactions, often requiring high temperatures. nih.gov | Foundational and well-understood chemistry. |
| Palladium-Catalyzed Hydroarylation | An efficient reaction that forms C-C bonds under mild conditions using a palladium catalyst. rsc.org | High bond-forming efficiency, mild conditions, economically appealing. rsc.org |
| C-H Activation/Annulation | Involves the direct functionalization of C-H bonds, often catalyzed by transition metals, to build the heterocyclic ring. nih.govresearchgate.net | High atom economy, reduces pre-functionalization steps, can be performed under mild conditions. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. researchgate.net | Shorter reaction times, improved yields, reduced solvent consumption. researchgate.net |
| Metal-Free Benzannulation | A one-pot cascade reaction protocol that avoids the use of metal catalysts. researchgate.net | Increased sustainability, avoids metal contamination in the final product. |
Exploration of Emerging Applications in Advanced Technologies
Carbazole derivatives are renowned for their advantageous properties in optoelectronics, including high thermal and chemical stability, excellent hole-transport capability, and strong luminescence. researchgate.net Future research on this compound will focus on leveraging these characteristics, along with the unique presence of the 2,7-diol groups, for applications in advanced technologies.
The electron-rich nature of the carbazole core makes it an ideal building block for materials used in:
Organic Light-Emitting Diodes (OLEDs) : Carbazole-based materials are extensively used as hosts for phosphorescent emitters and as hole-transporting layers due to their high triplet energy and good charge mobility. researchgate.netossila.com The diol functionality of this compound could be used to tune solubility or to serve as anchoring points for other functional moieties.
Organic Photovoltaics (OPVs) : As potent electron donors, carbazole derivatives are used to synthesize polymers and small molecules for the active layer of solar cells. researchgate.netossila.com The polymer PCDTBT, a well-known semiconductor for OPVs, is derived from a 2,7-disubstituted carbazole building block. ossila.com
Sensors : The fluorescent properties of carbazoles can be modulated by the presence of specific analytes, making them suitable for use in chemical sensors. researchgate.net
The hydroxyl groups at the 2 and 7 positions are particularly significant. They can be used as reactive handles for subsequent chemical modifications, allowing for the synthesis of complex polymers or dendrimers. Furthermore, these groups can form hydrogen bonds, which can influence the molecular packing in the solid state and, consequently, the material's bulk electronic properties.
Table 2: Potential Advanced Technology Applications for this compound Derivatives
| Technology | Role of Carbazole Moiety | Potential Contribution of 2,7-Diol Groups |
|---|---|---|
| OLEDs | Hole-transport material, host for emitters. researchgate.netossila.com | Enhance solubility, tune energy levels, provide sites for further functionalization. |
| OPVs / Solar Cells | Electron-donating component in the photoactive layer. researchgate.netossila.com | Modify morphology and energy levels at the donor-acceptor interface. |
| OFETs | Active semiconductor in Organic Field-Effect Transistors. researchgate.net | Influence film morphology and charge carrier mobility through intermolecular hydrogen bonding. |
| Chemical Sensors | Fluorescent core whose emission can be quenched or enhanced by analytes. researchgate.net | Act as specific binding sites for target analytes, improving sensor selectivity. |
Integration with Hybrid Organic-Inorganic Materials
A promising frontier for this compound is its use as an organic component in hybrid organic-inorganic materials. These materials combine the processability and functional tunability of organic molecules with the stability and performance of inorganic compounds.
Metal-Organic Frameworks (MOFs) : Research has already demonstrated that 9H-carbazole-2,7-dicarboxylic acid, a close derivative, can be used as an organic linker to construct Zr(IV)-based MOFs. researchgate.netresearchgate.net The resulting frameworks can be post-synthetically modified for various functions. researchgate.net Following this precedent, this compound is a prime candidate to act as a linker, with its hydroxyl groups coordinating to metal centers to form new, functional MOFs for applications in gas storage, separation, or catalysis.
Perovskite Solar Cells (PSCs) : Carbazole-based molecules have been successfully employed as hole-transport materials (HTMs) in high-performance PSCs. researchgate.net The integration of this compound into HTM structures could be advantageous. The hydroxyl groups could potentially form hydrogen bonds with the surface of the inorganic perovskite layer, promoting better interfacial contact, reducing defects, and improving charge extraction efficiency.
Functionalized Nanoparticles : The diol can be used to functionalize the surface of inorganic nanoparticles (e.g., Fe₃O₄, quantum dots), creating hybrid materials that merge the properties of both components, such as magnetic and luminescent functionalities. semanticscholar.org
Table 3: Potential Hybrid Organic-Inorganic Systems Incorporating this compound
| Hybrid System | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker or strut. researchgate.netresearchgate.net | Gas separation, catalysis, sensing. |
| Perovskite Solar Cells (PSCs) | Component of the hole-transport layer (HTL). researchgate.net | High-efficiency photovoltaics. |
| Hybrid Microgels | Organic matrix component. semanticscholar.org | Biotechnology, materials science. semanticscholar.org |
Advanced Computational Design of Next-Generation this compound Materials
The trial-and-error approach to materials discovery is increasingly being replaced by computational design. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the properties of molecules before they are ever synthesized in a lab. mdpi.com
Future research will heavily rely on these in silico techniques to design the next generation of materials based on this compound. By computationally modeling derivatives of this compound, researchers can:
Predict Optoelectronic Properties : Calculate key parameters like HOMO/LUMO energy levels, the energy gap, and absorption/emission spectra. mdpi.com This allows for the pre-screening of candidates for specific applications, such as finding a molecule with the right energy levels to be an efficient blue emitter in an OLED.
Establish Structure-Property Relationships : Systematically modify the structure of the parent diol in a computational model (e.g., by adding different functional groups) and observe the effect on its properties. This helps to build a clear understanding of how molecular structure dictates function. mdpi.com
Design for Specific Functions : Tailor molecules for advanced applications like nonlinear optics (NLO), where properties can be predicted through computational analysis. mdpi.com This rational design approach accelerates the development of high-performance materials.
This computational-first strategy saves significant time and resources by focusing synthetic efforts on only the most promising candidates identified through modeling.
Table 4: Computationally Predictable Properties and Their Relevance
| Predicted Property | Computational Method | Relevance to Applications |
|---|---|---|
| Molecular Geometry | DFT | Determines molecular packing and steric effects. mdpi.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Governs charge injection/transport properties and redox potential. mdpi.com |
| UV-Vis Absorption Spectra | TD-DFT | Predicts the color and light-harvesting ability for solar cells and dyes. mdpi.com |
| Nonlinear Optical (NLO) Response | DFT | Screens materials for applications in photonics and optoelectronics. mdpi.com |
| Triplet State Energy | DFT/TD-DFT | Crucial for designing host materials for phosphorescent OLEDs. |
Q & A
Q. What protocols ensure safe handling of carbazole derivatives during synthesis?
- Methodological Answer : While this compound itself is not classified as hazardous, derivatives may require PPE (nitrile gloves, goggles). For chlorinated analogs (e.g., 3-Chloro-9H-carbazole), use fume hoods to prevent inhalation. Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
